5-Bromotetracene
Overview
Description
5-Bromotetracene is an organic compound with the molecular formula C18H11Br It is a derivative of tetracene, where a bromine atom is substituted at the fifth position of the tetracene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromotetracene can be synthesized through the bromination of tetracene. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) as the solvent. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The mixture is then poured into ice water to precipitate the product, which is filtered and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 5-Bromotetracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The tetracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Major Products Formed:
Substituted Tetracenes: Products of substitution reactions.
Coupled Products: Resulting from cross-coupling reactions with various partners.
Scientific Research Applications
5-Bromotetracene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Photovoltaic Cells: Investigated for use in organic photovoltaic cells as a potential material for light absorption and charge transport.
Material Science: Studied for its role in the synthesis of novel organic materials with unique electronic properties.
Mechanism of Action
The mechanism by which 5-Bromotetracene exerts its effects is primarily related to its electronic structure. The bromine substitution alters the electronic distribution within the tetracene core, affecting its reactivity and interaction with other molecules. In organic electronics, its semiconducting properties are exploited to facilitate charge transport and improve device performance.
Comparison with Similar Compounds
Tetracene: The parent compound of 5-Bromotetracene, lacking the bromine substitution.
Pentacene: Another higher acene with similar electronic properties but different stability and solubility characteristics.
Anthracene: A smaller acene with different electronic properties and reactivity.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications in organic electronics and material science, where tailored electronic properties are essential.
Properties
IUPAC Name |
5-bromotetracene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXLSTYNBHZMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782035 | |
Record name | 5-Bromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23790-75-2 | |
Record name | 5-Bromotetracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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